Product packaging for 2,3,5,6,7,8-Hexahydroindolizine(Cat. No.:CAS No. 85380-99-0)

2,3,5,6,7,8-Hexahydroindolizine

Cat. No.: B3359413
CAS No.: 85380-99-0
M. Wt: 123.2 g/mol
InChI Key: FQQWSUFPEGCZGB-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydroindolizine represents a saturated bicyclic structure that serves as a fundamental scaffold in medicinal and organic chemistry. This core is integral to the indolizidine alkaloid family, a large class of natural products isolated from diverse sources, including amphibians, which exhibit a range of significant biological activities such as acting as non-competitive blockers of nicotinic receptors . The indolizine ring system possesses a delocalized 10π-electron framework, combining characteristics of both π-excessive (pyrrole-like) and π-deficient (pyridine-like) rings, which dictates its reactivity and makes it a valuable template for drug discovery . Recent research underscores the value of this structural motif. A 2024 phytochemical study led to the isolation of a novel hexahydroindolizine alkaloid, (6R,8R,8aR)-8-hydroxy-6-methyl-hexahydroindolizin-5-one, from the roots of Stemona tuberosa Lour., a plant used in traditional medicine . This discovery highlights the natural occurrence of this ring system and its relevance to bioactivity research. Furthermore, the hexahydroindolizine core is a key synthetic intermediate. Efficient synthetic routes, such as those employing hetero Diels-Alder reactions between monoactivated dienes and Δ¹-pyrroline, have been developed to access the 5,8-disubstituted indolizidine skeleton, demonstrating its utility in concise natural product synthesis . Related structures, specifically 3-monosubstituted 2,3,5,6,7,8-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1-thiones , have been investigated for their inhibitory activity against inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways . This body of evidence positions this compound as a versatile building block for researchers developing new therapeutic agents, exploring synthetic methodology, and studying the properties of alkaloid-derived compounds. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N B3359413 2,3,5,6,7,8-Hexahydroindolizine CAS No. 85380-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6,7,8-hexahydroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h5H,1-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQWSUFPEGCZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511251
Record name 2,3,5,6,7,8-Hexahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85380-99-0
Record name 2,3,5,6,7,8-Hexahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,3,5,6,7,8 Hexahydroindolizine and Its Derivatives

Strategies for the Construction of the Hexahydroindolizine Ring System

The construction of the bicyclic hexahydroindolizine core can be achieved through various synthetic strategies, ranging from the assembly of the ring system from acyclic precursors to the modification of existing heterocyclic frameworks.

Multicomponent Reaction Approaches to the Core Scaffold

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of heterocyclic compounds. While MCRs are widely employed for the synthesis of aromatic indolizines, their application to the direct synthesis of the saturated 2,3,5,6,7,8-hexahydroindolizine scaffold is less common. However, related strategies involving the synthesis of highly substituted piperidines and pyrrolidines, which are the building blocks of the hexahydroindolizine system, are well-established.

One notable approach involves a diastereoselective multicomponent reaction to generate substituted pyrrolidines, which can then be further elaborated to form the bicyclic system. For instance, the reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent in a one-pot operation can afford highly substituted pyrrolidine (B122466) derivatives with the creation of up to three stereogenic centers in a single step ethz.ch. Although this does not directly yield the hexahydroindolizine core, the resulting functionalized pyrrolidine is a key intermediate for subsequent cyclization to the desired bicyclic structure.

Intramolecular Cyclization and Cycloaddition Pathways

Intramolecular reactions are powerful tools for the construction of cyclic and polycyclic systems, including the hexahydroindolizine framework. These strategies often offer high levels of regio- and stereocontrol.

Intramolecular Cyclization:

A variety of intramolecular cyclization strategies have been developed to construct the hexahydroindolizine ring system. One such method is the intramolecular double Michael reaction. This approach allows for the stereocontrolled one-step synthesis of octahydroindolizine derivatives from α,β-unsaturated enamide esters rsc.org. The reaction can be promoted either thermally in the presence of chlorotrimethylsilane, triethylamine, and zinc chloride, or under milder conditions using dimethyl-tert-butylsilyl trifluoromethanesulfonate and triethylamine.

Another powerful strategy involves the cyclization of N-acyliminium ions. The stereocontrol in these cyclizations can be directed by existing stereocenters in the precursor, such as those derived from chiral starting materials like L-asparagine researchgate.net. This approach has been successfully applied to the synthesis of 5-substituted-aminoindolizidines with high diastereoselectivity.

Cycloaddition Reactions:

Intramolecular cycloaddition reactions provide a convergent and often stereospecific route to the hexahydroindolizine core. The intramolecular nitrone dipolar cycloaddition is a prominent example, which has been utilized in the synthesis of various indolizidine alkaloids thieme-connect.de. This strategy involves the generation of an N-alkenylnitrone which then undergoes a [3+2] cycloaddition to form an isoxazolidine-fused bicyclic system. Subsequent reductive cleavage of the N-O bond unmasks the hexahydroindolizine skeleton.

Reductive Strategies for Obtaining Saturated Indolizines from Aromatic Precursors

The catalytic hydrogenation of aromatic indolizines is a direct and widely used method for the synthesis of the this compound (indolizidine) skeleton. This approach benefits from the ready availability of a wide range of substituted indolizine (B1195054) precursors. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity.

Platinum(IV) oxide (PtO₂) has been shown to be an effective catalyst for the chemoselective hydrogenation of amino-substituted indolizines, providing 1-(dialkylamino)-3-substituted indolizidines in modest to high yields and with high diastereoselectivity rsc.org. Rhodium on alumina (Rh/Al₂O₃) has also been employed for the diastereoselective hydrogenation of tetrasubstituted indolizines researchgate.net. The stereochemical outcome of the hydrogenation can be influenced by the substitution pattern of the indolizine and the reaction conditions.

CatalystSubstrateProductDiastereomeric RatioReference
PtO₂1-Amino-3-substituted indolizines1-Aminoindolizidines92:8 to >99:1 rsc.org
Rh/Al₂O₃Tetrasubstituted indolizinePartially hydrogenated indolizineDiastereoselective researchgate.net
Pd/CSubstituted indolizinesHexahydroindolizinesNot specified ethz.ch

Cascade and Tandem Reactions for Polycyclic Hexahydroindolizines

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient pathway to complex molecular architectures, including polycyclic systems containing the hexahydroindolizine core.

A tandem reductive amination and Michael addition sequence has been utilized for the assembly of a tricyclic ABC ring system, which serves as a precursor for more complex alkaloids researchgate.net. Similarly, a tandem cyclization of an N-(6-hydroxyhex-3-en-1-yl)-γ-hydroxylactam can lead to the formation of a tetrahydrofurano[2,3-g]indolizidine system, demonstrating the power of tandem strategies in building fused polycyclic structures researchgate.net. The synthesis of various polycyclic alkaloids has been achieved using a strategy that involves oxidative phenolic coupling and a regioselective intramolecular aza-Michael reaction to generate fused polycyclic frameworks nih.gov.

Stereoselective and Asymmetric Synthetic Protocols

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Consequently, significant effort has been dedicated to the development of stereoselective and asymmetric methods for the synthesis of hexahydroindolizine derivatives.

Diastereoselective Control in Hexahydroindolizine Formation

Diastereoselective control in the formation of the hexahydroindolizine ring system can be achieved through various strategies, including substrate control, reagent control, and catalyst control.

As previously mentioned, the catalytic hydrogenation of substituted indolizines often proceeds with a high degree of diastereoselectivity, with the facial selectivity of the hydrogen addition being directed by the existing substituents on the indolizine ring rsc.orgresearchgate.net.

Intramolecular cyclization reactions are also a fertile ground for diastereoselective synthesis. For example, the intramolecular double Michael reaction of α,β-unsaturated enamide esters provides a stereocontrolled route to octahydroindolizine derivatives rsc.org. The stereochemical outcome is dictated by the geometry of the starting enamide and the reaction conditions. Similarly, the cyclization of N-acyliminium ions derived from chiral precursors, such as amino acids, allows for the diastereoselective formation of substituted indolizidines researchgate.net.

The intramolecular Mizoroki–Heck annulation is another powerful tool for diastereoselective cyclization. This palladium-catalyzed reaction has been used to synthesize spiroindolines with high diastereoselectivity (>98%) from cyclopentenyl-tethered 2-bromo-N-methylanilines derived from the chiral (+)-Vince lactam thieme-connect.de.

Reaction TypeKey FeatureDiastereoselectivityReference
Catalytic HydrogenationSubstrate controlHigh rsc.orgresearchgate.net
Intramolecular Double Michael ReactionSubstrate geometry and reaction conditionsHigh rsc.org
N-Acyliminium Ion CyclizationChiral precursorHigh researchgate.net
Intramolecular Mizoroki–Heck AnnulationChiral auxiliary>98% thieme-connect.de

Enantioselective Catalytic Methods for Chiral Hexahydroindolizines

The direct construction of chiral molecules using small amounts of a chiral catalyst represents one of the most efficient and elegant strategies in modern organic synthesis. For the hexahydroindolizine core, enantioselective catalysis has been successfully applied, primarily through organocatalysis and transition-metal catalysis, to set key stereocenters with high fidelity.

One powerful approach involves the use of chiral aminocatalysts. For instance, a highly enantioselective synthesis of functionalized tetrahydroindolizine derivatives has been developed through an organocatalytic cascade reaction. This process utilizes a pyrrolidine-derived catalyst, such as (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, to activate α,β-unsaturated aldehydes towards a cascade reaction with a specially designed pyrrole-derived hydrazone. The reaction proceeds via a Friedel–Crafts alkylation followed by a Michael addition cyclization, affording the tetrahydroindolizine scaffold with excellent diastereo- and enantioselectivities. Optimization studies have shown that the choice of catalyst, solvent, and additives is crucial for achieving high stereocontrol.

Another significant advancement is the use of chiral phosphoric acids as Brønsted acid catalysts. This strategy has been effectively employed in the enantioselective synthesis of fluorinated indolizidinone derivatives. The key step involves an intramolecular aza-Michael reaction of a conjugated amide substrate, where the chiral phosphoric acid catalyst controls the facial selectivity of the cyclization, thereby establishing the crucial stereocenter with high enantiomeric excess.

Transition-metal catalysis also offers powerful tools for asymmetric hexahydroindolizine synthesis. A notable example is the rhodium-catalyzed asymmetric [2+2+2] cycloaddition. This method allows for the rapid assembly of the indolizinone core from an alkenyl isocyanate and an alkyne. The use of a chiral phosphoramidite ligand in conjunction with a rhodium(I) precursor enables the reaction to proceed with high enantioselectivity, providing a direct route to chiral 5-alkyl indolizinones, which are immediate precursors to various indolizidine alkaloids. This methodology has proven effective in overriding the inherent substrate bias that can sometimes direct the stereochemical outcome in such cycloadditions.

Catalyst TypeReactionKey FeaturesRepresentative Catalyst
Organocatalyst Cascade Michael/CyclizationMetal-free, high stereoselectivity, mild conditions(S)-α,α-Diphenyl-2-pyrrolidinemethanol silyl ether
Chiral Phosphoric Acid Intramolecular aza-MichaelMetal-free, synthesis of fluorinated analogues(S)-TRIP-derived phosphoric acid
Rhodium(I) Complex [2+2+2] CycloadditionRapid assembly of core, high enantioselectivity[Rh(C2H4)2Cl]2 / Chiral Phosphoramidite

Utilization of Chiral Auxiliaries and Substrate-Controlled Asymmetry

In addition to catalytic methods, the stereochemistry of the hexahydroindolizine core can be effectively controlled by employing chiral auxiliaries or by leveraging existing stereocenters within the substrate itself.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed to furnish the enantiomerically enriched product. wikipedia.org This strategy is reliable and often allows for predictable stereochemical outcomes. While specific applications of classical Evans oxazolidinones or Oppolzer's sultam directly to the hexahydroindolizine core are less commonly reported than catalytic methods, the principle has been demonstrated in the synthesis of related N-heterocycles and serves as a foundational strategy. For example, the synthesis of chiral nonracemic fluorinated indolizidines has been approached using chiral auxiliary-based strategies. nih.gov In a broader context, carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully used to control the stereoselective synthesis of chiral piperidine (B6355638) derivatives, which are key components of the hexahydroindolizine skeleton. researchgate.net These methods typically involve the diastereoselective addition of nucleophiles to imines or enamines bearing the chiral sugar moiety, with the stereochemical outcome dictated by the steric and electronic properties of the auxiliary. researchgate.net

Substrate-controlled asymmetry relies on one or more pre-existing stereocenters in the starting material to direct the formation of new stereocenters. This approach is particularly common in syntheses starting from the chiral pool, such as amino acids or carbohydrates. For instance, the enantioselective construction of tetracyclic spiro[indolizidine-1,3′-oxindole] alkaloids has been achieved using (S)-tryptophanol as the chiral starting material. In this synthesis, the inherent chirality of the tryptophanol-derived oxazolopiperidone lactam dictates the stereochemical outcome of a key spirocyclization step, ensuring the desired cis-relationship between specific protons on the newly formed indolizidine core.

Transition Metal-Catalyzed Approaches to Hexahydroindolizine Derivatives

Transition metals offer a diverse toolbox of reactivity for the construction of complex heterocyclic frameworks like hexahydroindolizine. Catalytic cycles involving metals such as palladium, copper, rhodium, and ruthenium enable a range of cyclization, cross-coupling, and annulation strategies.

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysis is a cornerstone of modern organic synthesis, and several strategies have been developed for constructing the indolizine scaffold. One approach involves a cross-coupling/cycloisomerization cascade of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. cancer.gov This reaction proceeds through the formation of an allenyl pyridine (B92270) intermediate, which then undergoes cyclization to yield 1,3-disubstituted indolizines. cancer.gov Another powerful method is a multicomponent reaction where 2-bromopyridines, imines, alkynes, and carbon monoxide are combined in a single pot. youtube.comresearchgate.net This process involves the palladium-catalyzed carbonylative formation of a reactive mesoionic 1,3-dipole from the pyridine, which subsequently undergoes a 1,3-dipolar cycloaddition with the alkyne to furnish the indolizine ring system. youtube.com Furthermore, palladium-catalyzed aerobic oxidative cyclization of N-alkenyl-2-alkylpyridines provides a direct route to indolizidine derivatives. nih.gov

Copper-Catalyzed Transformations and Annulations

Copper catalysts provide a cost-effective and versatile alternative for indolizine synthesis. A variety of copper-catalyzed methods have been reported, often proceeding under mild conditions. One efficient method is the cycloisomerization of 2-pyridyl-substituted propargylic acetates and their derivatives, which yields C-1 oxygenated indolizines. This transformation can be catalyzed by simple copper(I) salts like CuI at room temperature. Copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids or terminal alkenes has also been developed as a concise route to functionalized indolizines. nih.govnih.gov These reactions typically involve C-H activation and subsequent cyclization. A novel approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes, which proceeds via the cleavage of C-F bonds to construct the indolizine core.

Other Metal-Mediated and Catalyzed Reactions

Beyond palladium and copper, other transition metals have been shown to effectively catalyze the formation of the indolizine and indolizidine skeletons.

Rhodium: As mentioned previously, rhodium(I) complexes are highly effective for catalyzing [2+2+2] cycloadditions to build the indolizinone core enantioselectively. nih.gov Other rhodium-catalyzed reactions include C-H amination and functionalization, which can be powerful tools for constructing nitrogen-containing rings. rsc.orgnih.gov

Ruthenium: Ruthenium-N-heterocyclic carbene (NHC) complexes have been developed for the asymmetric hydrogenation of indolizines to access chiral indolizidine alkaloids with high enantioselectivity. sigmaaldrich.com This method is key for converting readily available aromatic indolizines into the saturated, stereochemically rich hexahydroindolizine derivatives.

Gold: Gold catalysts, known for their carbophilicity, have been used in tandem hydroamination/cycloisomerization cascades. This strategy has been applied to the synthesis of indolizidine alkaloids like (±)-seco-antofine, demonstrating the utility of gold catalysis in constructing complex N-heterocyclic scaffolds. rsc.org

Nickel: Nickel-catalyzed [4+2] cycloadditions of alkynes and chiral azetidinones have been developed as a key step in the enantioselective synthesis of indolizidine alkaloids, providing access to the core piperidone moiety with retention of chirality. researchgate.net

Metal-Free and Sustainable Synthetic Paradigms

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that avoid the use of heavy metals and minimize waste. For hexahydroindolizine synthesis, several metal-free and sustainable approaches have emerged.

Organocatalysis, as discussed in section 2.2.2, is a prime example of a metal-free strategy. The use of small organic molecules like proline derivatives to catalyze cascade reactions for the synthesis of octahydroindolizine cores represents a significant advance in this area. documentsdelivered.com Brønsted acid-catalyzed C3-alkylation of pre-formed indolizines is another metal-free method for their functionalization.

Domino reactions under metal-free conditions provide an efficient route to functionalized indolizines. For example, a cascade Michael/SN2/aromatization reaction between 2-pyridylacetates and bromonitroolefins has been developed, affording a wide range of indolizine derivatives in moderate to excellent yields without a metal catalyst. Another one-pot, transition-metal-free method involves the reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes, using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an organic oxidant to achieve the final dehydrogenation step.

Organocatalytic Routes to Hexahydroindolizines

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. In the context of indolizine and its saturated derivatives, organocatalysts have enabled the development of enantioselective routes to these valuable scaffolds.

A notable strategy involves the use of chiral Brønsted acids to catalyze the functionalization of the indolizine core. Although this method primarily targets the aromatic indolizine ring system, it provides a foundation for creating precursors that can be subsequently reduced to the desired hexahydroindolizine framework rsc.org.

More directly related to the hexahydroindolizine core is the synthesis of indolizidine alkaloids, which are fully saturated versions of the indolizine ring system. One approach utilizes a chiral pool strategy starting from Boc-L-proline. A key step in this synthesis is a 6-endo-trig cyclization to generate a versatile chiral enaminone building block, which is a tetrahydroindolizinone derivative. nih.gov This intermediate is pivotal as its multifaceted reactivity allows for various chemoselective transformations to access complex aryl indolizidine alkaloids like (+)-ipalbidine. nih.gov The synthesis of the key intermediate, (S)-2,3,8,8a-tetrahydroindolizin-7(1H)-one, is achieved in high yield through a deprotection/cyclization sequence. nih.gov

EntryCatalyst TypeKey ReactionSubstrateProductYield (%)Ref
1Brønsted AcidC3-AlkylationIndolizine, o-hydroxybenzyl alcoholC3-functionalized indolizineUp to 89 rsc.org
2N/A (Base-mediated)6-endo-trig cyclizationBoc-L-proline derived ynone(S)-2,3,8,8a-tetrahydroindolizin-7(1H)-oneHigh nih.gov

Photoredox and Electrochemical Synthesis Strategies

Visible-light photoredox catalysis and electrosynthesis represent cutting-edge strategies in organic synthesis, utilizing light energy or electricity, respectively, to drive chemical transformations. These methods often proceed under mild conditions and can enable unique reaction pathways that are inaccessible through traditional thermal methods.

While specific applications of these technologies for the direct synthesis of this compound are not yet widely documented, their utility in constructing related nitrogen-containing heterocyclic systems is well-established. Photoredox catalysis, often employing organic dyes, has been used for the synthesis of various fused heterocyclic systems, demonstrating its potential for complex molecule construction beilstein-journals.org. For instance, visible-light-driven oxidative cyclization and annulation reactions have been developed for benzoxazoles and arylamidines beilstein-journals.org. A photoredox-catalyzed approach has also been reported for the synthesis of β-carbolines and bisindoles from alkynes, showcasing the ability to form complex fused rings through radical-mediated pathways researchgate.net.

Electrosynthesis offers a reagent-free method for oxidation and reduction reactions, providing a green and efficient alternative to chemical redox agents researchgate.netnih.gov. This technique has been applied to the synthesis and modification of complex molecules, such as the preparation of purine alkaloid metabolites from caffeine through controlled electrochemical oxidation bham.ac.uk. The ability to precisely control the electrode potential allows for selective transformations. For example, sequential desmethylation around the purine ring of caffeine has been achieved, yielding valuable metabolites like theophylline and paraxanthine bham.ac.uk. The principles demonstrated in these examples hold promise for the future development of electrochemical routes to hexahydroindolizines, potentially through the reduction of indolizine precursors or via electrochemically-induced cyclization reactions.

MethodologyEnergy SourceKey PrincipleExample Application (Related Heterocycles)Catalyst/MediatorRef
Photoredox CatalysisVisible LightSingle-electron transferSynthesis of β-carbolinesRu(bpy)3Cl2 researchgate.net
ElectrosynthesisElectricityControlled potential oxidation/reductionSynthesis of Theophylline from CaffeineN/A (Graphite felt electrodes) bham.ac.uk

Mechanochemical, Microwave-Assisted, and Solvent-Free Methodologies

In line with the principles of green chemistry, methodologies that reduce or eliminate the use of solvents, decrease reaction times, and lower energy consumption are highly sought after. Mechanochemistry, microwave-assisted synthesis, and solvent-free reactions have all been successfully applied to the synthesis of indolizine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool for accelerating organic reactions. The synthesis of indolizines from pyridine, bromoacetophenone, and alkyne under microwave conditions has been reported, highlighting the ability of this technique to significantly shorten reaction times compared to conventional heating. mdpi.com This rapid and efficient heating can lead to higher yields and improved product purity, making it an attractive method for constructing the core indolizine structure which can then be hydrogenated.

Solvent-Free Synthesis: Eliminating solvents from reactions is a key goal of green chemistry, as it reduces waste and can simplify product purification. Several solvent-free methods for the synthesis of indolizines have been developed. One such approach involves a copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin. mdpi.comnih.govresearchgate.net The reaction proceeds efficiently at elevated temperatures without any solvent, affording good yields of the indolizine product. mdpi.com This method not only enhances the reaction rate but also aligns with green chemistry principles. mdpi.comresearchgate.net Another sustainable approach utilizes anhydrous citric acid as a biobased catalyst for a three-component reaction at room temperature under solvent-free conditions researchgate.net.

Mechanochemical Synthesis: Mechanochemistry uses mechanical force, such as grinding or milling, to induce chemical reactions. This technique is often performed in the absence of a solvent. A mechanochemical method for the synthesis of 1,2-diketoindolizine derivatives from indolizines and epoxides using piezoelectric materials has been reported researchgate.net. This demonstrates the applicability of mechanochemistry for the functionalization of the indolizine ring system under solvent-free conditions.

MethodologyConditionsReactantsProductYield (%)Ref
Microwave-AssistedMicrowave irradiationPyridine, bromoacetophenone, alkyneIndolizine derivativeNot specified mdpi.com
Solvent-FreeCuBr catalyst, 130 °CPyridine, acetophenone, nitroolefinIndolizine derivativeSatisfactory mdpi.com
Solvent-FreeAnhydrous citric acid, RT1,4-Naphthoquinone, ethyl acetoacetate, pyridineNaphthoquinone-based indolizineVery good researchgate.net
MechanochemicalPiezoelectric material, ball millingIndolizine, epoxide1,2-Diketoindolizine derivativeNot specified researchgate.net

Chemical Reactivity and Derivatization of the 2,3,5,6,7,8 Hexahydroindolizine Scaffold

Functional Group Interconversions and Diversification of Substituents

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ub.eduimperial.ac.ukvanderbilt.edu In the context of the 2,3,5,6,7,8-hexahydroindolizine scaffold, FGIs are employed to modify existing substituents on the ring system, thereby enabling the synthesis of a diverse range of derivatives. These transformations are critical for structure-activity relationship (SAR) studies in drug discovery.

The types of functional group interconversions applicable to substituted hexahydroindolizines are broad and depend on the nature of the substituent. For instance, a hydroxyl group on the carbocyclic ring can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution. ub.edu The conversion of alcohols to alkyl halides is another common FGI, which can be achieved using various reagents like thionyl chloride or phosphorus tribromide. ub.eduvanderbilt.edu

The diversification of substituents on the hexahydroindolizine scaffold often begins with the introduction of a key functional group that can be further elaborated. For example, the presence of a carbonyl group allows for a wide array of transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or reaction with organometallic reagents to introduce new carbon-carbon bonds.

Table 1: Examples of Functional Group Interconversions on Substituted Saturated Heterocycles

Starting Functional GroupReagent(s)Product Functional GroupReference(s)
Alcohol (-OH)TsCl, pyridine (B92270)Tosylate (-OTs) ub.edu
Alcohol (-OH)SOCl₂Chloride (-Cl) ub.eduvanderbilt.edu
Ketone (C=O)NaBH₄ or LiAlH₄Alcohol (-OH) imperial.ac.uk
Nitrile (-CN)LiAlH₄Amine (-CH₂NH₂) imperial.ac.uk
Azide (-N₃)H₂, Pd/CAmine (-NH₂) vanderbilt.edu

These interconversions are crucial for creating libraries of hexahydroindolizine derivatives for biological screening. The choice of reagents and reaction conditions is critical to ensure chemoselectivity, especially when multiple functional groups are present on the scaffold.

Nucleophilic and Electrophilic Substitution Reactions on the Ring System

Substitution reactions on the this compound ring system can be challenging due to the saturated nature of the carbocyclic portion. However, the introduction of activating groups can facilitate such transformations.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the saturated carbon framework of hexahydroindolizine typically require the presence of a good leaving group, such as a halide or a sulfonate ester. These reactions generally proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry at the reaction center. ub.edu The efficiency of these reactions can be influenced by steric hindrance around the reaction site.

In systems analogous to hexahydroindolizine, such as other saturated bicyclic amines, nucleophilic substitution has been used to introduce a variety of functional groups. For example, the displacement of a leaving group by nucleophiles like azides, cyanides, or thiolates can provide precursors for further functionalization. vanderbilt.edu

Electrophilic Substitution:

Direct electrophilic substitution on the saturated carbon atoms of the hexahydroindolizine ring is generally not feasible. However, electrophilic substitution reactions are highly relevant for the aromatic counterpart, indolizine (B1195054). In the fully aromatic indolizine, the pyrrole (B145914) ring is electron-rich and readily undergoes electrophilic substitution, primarily at the C-3 position. While this is not directly applicable to the saturated system, it highlights the inherent reactivity of the underlying heterocyclic core.

For the saturated hexahydroindolizine, functionalization often proceeds through the generation of reactive intermediates. For instance, deprotonation at a carbon alpha to the nitrogen can generate an enamine-like species, which can then react with electrophiles.

Reactivity Modulations of the Bridging Nitrogen Atom

The bridgehead nitrogen atom in the this compound scaffold is a key site of reactivity. As a tertiary amine, it is nucleophilic and basic, readily reacting with electrophiles.

The nitrogen atom can be protonated by acids to form ammonium (B1175870) salts. It can also be alkylated with alkyl halides or other electrophilic agents to form quaternary ammonium salts. The formation of N-oxides by reaction with oxidizing agents like hydrogen peroxide or m-CPBA is another common transformation. These N-oxides can then undergo further reactions.

The reactivity of the bridgehead nitrogen can be modulated by the electronic environment of the rest of the molecule. The introduction of electron-withdrawing groups on the carbocyclic rings can decrease the nucleophilicity and basicity of the nitrogen. Conversely, electron-donating groups can enhance its reactivity.

The geometry of the bridgehead nitrogen is typically pyramidal, and it can undergo nitrogen inversion. However, in a bicyclic system like hexahydroindolizine, the inversion barrier is significantly higher than in acyclic amines due to ring strain in the planar transition state. This conformational rigidity is a defining feature of bridgehead nitrogen heterocycles. le.ac.uk

Table 2: Reactions Involving the Bridgehead Nitrogen Atom

Reagent/Reaction TypeProductComments
Acid (H⁺)Ammonium saltReversible protonation
Alkyl halide (R-X)Quaternary ammonium saltN-alkylation
Peroxy acid (e.g., m-CPBA)N-oxideOxidation of the nitrogen

Regioselective and Chemoselective Functionalization Studies

Regioselectivity and chemoselectivity are critical considerations in the synthesis and derivatization of complex molecules like this compound.

Regioselective Functionalization:

Achieving regioselective functionalization of the C-H bonds in the saturated carbocyclic rings of hexahydroindolizine is a significant challenge. However, modern synthetic methods, such as transition metal-catalyzed C-H activation, have shown promise in the selective functionalization of related saturated cyclic amines. These methods often rely on directing groups to control the site of reaction.

In the absence of such advanced methods, regioselectivity is often achieved by first introducing a functional group at a specific position through a controlled synthesis of the ring system, and then carrying out further transformations at or near that functional group.

For the related aromatic indolizine system, electrophilic substitution is highly regioselective, occurring preferentially at the C-3 position, and to a lesser extent at C-1. This is attributed to the higher electron density at these positions.

Chemoselective Functionalization:

When a substituted hexahydroindolizine contains multiple reactive sites, achieving chemoselectivity is essential. For example, in a molecule with both a hydroxyl group and a secondary amine (if the bridgehead nitrogen were part of a larger structure with an N-H bond), selective protection or reaction of one group over the other is a common strategy.

The choice of reagents and reaction conditions plays a pivotal role in controlling chemoselectivity. For instance, a bulky acylating agent might selectively react with a less sterically hindered primary alcohol in the presence of a more hindered secondary alcohol. Similarly, the bridgehead tertiary amine can be selectively quaternized in the presence of other less nucleophilic functional groups.

Ring-Opening, Ring-Expansion, and Rearrangement Reactions

The strained bicyclic structure of the this compound scaffold can be susceptible to ring-opening, ring-expansion, and rearrangement reactions under certain conditions.

Ring-Opening Reactions:

Ring-opening of the hexahydroindolizine system can be achieved through various methods, often involving the cleavage of a C-N bond. For example, treatment with cyanogen (B1215507) bromide (von Braun reaction) can lead to the cleavage of one of the C-N bonds at the bridgehead nitrogen, resulting in a substituted piperidine (B6355638) ring. Reductive cleavage methods, using reagents like sodium in liquid ammonia (B1221849) (Birch reduction), can also be employed to open the rings.

Ring-Expansion Reactions:

Ring-expansion reactions can be used to convert the 5- or 6-membered rings of the hexahydroindolizine scaffold into larger rings. One common strategy involves the formation of a reactive intermediate, such as a carbene or a nitrene, which can then insert into a C-C or C-H bond of the ring. Another approach is the Tiffeneau-Demjanov rearrangement, which can be applied to aminomethyl-substituted cyclic ketones to achieve a one-carbon ring expansion.

Rearrangement Reactions:

Rearrangement reactions can alter the connectivity of the atoms within the hexahydroindolizine framework, leading to the formation of isomeric structures. For example, under acidic conditions, a carbocation generated on the ring could potentially undergo a Wagner-Meerwein rearrangement to form a more stable carbocation, leading to a rearranged product. The Beckmann rearrangement of an oxime derived from a ketone on the hexahydroindolizine ring would lead to the formation of a lactam, effectively inserting a nitrogen atom into the carbocyclic ring.

These types of reactions, while potentially complex, offer powerful tools for transforming the hexahydroindolizine scaffold into novel heterocyclic systems that may not be accessible through direct synthesis.

Mechanistic Investigations of Hexahydroindolizine Formation and Transformational Pathways

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Analysis

Kinetic and spectroscopic studies are fundamental in elucidating the stepwise processes of a chemical reaction, including the identification of intermediates and the determination of rate-limiting steps. While specific kinetic data for the formation of 2,3,5,6,7,8-hexahydroindolizine is not extensively documented in publicly accessible literature, the principles can be inferred from studies on analogous indolizidine alkaloid syntheses.

Kinetic Analysis: Rate studies on related intramolecular cyclization reactions, such as the formation of similar five- and six-membered nitrogen-containing heterocycles, typically reveal dependencies on catalyst loading, substrate concentration, and temperature. For instance, in a hypothetical intramolecular iminium ion cyclization to form the hexahydroindolizine ring, the reaction rate would likely be first-order with respect to the acyclic precursor. The rate law could be expressed as:

Rate = k [Acyclic Precursor]

Monitoring the disappearance of the starting material or the appearance of the product using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) allows for the determination of the rate constant, k.

Spectroscopic Analysis: Spectroscopic methods are invaluable for detecting transient intermediates that are not isolable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can be employed to observe the formation and consumption of intermediates. For example, in the synthesis of a hexahydroindolizine derivative via a 1,3-dipolar cycloaddition, ¹H-NMR might reveal the characteristic signals of the initially formed cycloadduct before any subsequent rearrangement.

Infrared (IR) Spectroscopy: Stopped-flow IR spectroscopy can be used to monitor changes in functional groups during the reaction. In a reductive cyclization of a nitro-ketone precursor, the disappearance of the nitro group (N-O stretching bands) and the ketone group (C=O stretching band), along with the appearance of C-N and C=N stretching bands, can provide real-time mechanistic insights.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for identifying cationic intermediates, such as iminium ions, which are common in intramolecular Mannich-type reactions leading to indolizidine skeletons.

While direct spectroscopic evidence for intermediates in the formation of the parent this compound is scarce in the literature, studies on related enzymatic reactions, such as with isopenicillin N synthase, have successfully used Mössbauer and absorption spectroscopy to characterize fleeting Fe(IV)-oxo intermediates in C-H activation and ring closure, providing a paradigm for what could be achieved in synthetic systems. nih.gov

Computational and Quantum Chemical Analysis of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the intricate details of reaction mechanisms. mdpi.comnih.gov DFT calculations allow for the exploration of potential energy surfaces, providing a theoretical framework to understand reaction feasibility, regioselectivity, and stereoselectivity. nih.govnih.govrsc.org

For the formation of this compound, several synthetic routes can be computationally modeled:

Intramolecular [3+2] Cycloaddition: This is a common strategy for constructing the five-membered ring of the indolizine (B1195054) core. DFT calculations can be used to model the reaction between an azomethine ylide and an alkene tether. These calculations can predict whether the reaction proceeds via a concerted or a stepwise mechanism. The relative energies of the transition states leading to different regio- and stereoisomers can be calculated to rationalize the experimentally observed selectivity. nih.gov

Reductive Cyclization: The cyclization of a δ-nitro ketone can be investigated computationally to understand the sequence of events: nitro group reduction, intramolecular condensation to form a cyclic imine, and subsequent reduction.

Intramolecular Mannich Reaction: DFT can model the acid-catalyzed cyclization of an amino-aldehyde or amino-ketone. These calculations can elucidate the structure of the key iminium ion intermediate and the transition state for the nucleophilic attack of the enol or enolate onto the iminium carbon.

The following table presents hypothetical data from a DFT study on a concerted [3+2] cycloaddition to form a hexahydroindolizine derivative, illustrating the type of information that can be obtained.

ParameterValue (kcal/mol)
Reactants (Azomethine Ylide + Alkene) 0.0
Transition State (Exo Approach) +15.2
Transition State (Endo Approach) +18.5
Cycloadduct (Exo Product) -12.7
Cycloadduct (Endo Product) -9.8

This interactive table demonstrates that the exo pathway is both kinetically and thermodynamically favored, which would predict the formation of the exo-product as the major isomer.

Transition State Characterization and Energy Profile Mapping

A cornerstone of mechanistic chemistry is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Computational methods are particularly powerful for this purpose, as transition states are fleeting and cannot be observed directly. nih.govnih.gov

Transition State Geometry: For a given reaction, such as the intramolecular cyclization, the geometry of the transition state can be calculated. This includes bond lengths of forming and breaking bonds, bond angles, and dihedral angles. For example, in a concerted [3+2] cycloaddition, the TS would show partial bonds between the termini of the 1,3-dipole and the dipolarophile.

Vibrational Analysis: A key feature of a calculated transition state is the presence of a single imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant, through the transition state, to the product.

Energy Profile Mapping: By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides a visual representation of the reaction mechanism and allows for the identification of the rate-determining step (the step with the highest energy barrier).

Below is a representative, hypothetical energy profile for a two-step formation of a hexahydroindolizine derivative involving an intermediate.

This interactive chart illustrates a two-step reaction where the first step is the rate-determining step due to its higher activation energy (Ea1 > Ea2).

Role of Solvents and Catalysis in Reaction Dynamics

The reaction environment, dictated by the solvent and the presence of catalysts, plays a critical role in the dynamics and outcome of hexahydroindolizine synthesis. rsc.orgresearchgate.net

Solvent Effects: Solvents can influence reaction rates and selectivities through various interactions with reactants, intermediates, and transition states.

Polarity: Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, the formation of an iminium ion in a Mannich-type cyclization would be favored in a polar protic solvent.

Hydrogen Bonding: Solvents capable of hydrogen bonding can specifically solvate and stabilize certain functional groups, influencing the conformational preferences of the reactants and transition states. This can have a profound effect on stereoselectivity. rsc.orgresearchgate.net

The following table shows hypothetical kinetic data for the final cyclization step in a hexahydroindolizine synthesis in different solvents, illustrating the potential impact of the solvent.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Toluene2.41.0
Dichloromethane9.15.3
Acetonitrile37.522.1
Methanol32.745.8

This interactive table suggests that the reaction is significantly accelerated in more polar and, particularly, in polar protic solvents, indicating a polar or ionic transition state.

Catalysis: Catalysts provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate.

Acid Catalysis: Brønsted or Lewis acids are commonly used to catalyze intramolecular cyclizations by activating functional groups. For example, a Lewis acid can coordinate to a carbonyl oxygen, making the carbonyl carbon more electrophilic for a subsequent nucleophilic attack.

Metal Catalysis: Transition metals are widely used in reactions such as reductive cyclizations and cycloadditions. For example, a palladium catalyst can facilitate the reductive cyclization of a nitro-alkene, while a rhodium catalyst can be used in certain [3+2] cycloadditions. nih.govrsc.org The choice of metal and ligands can have a dramatic effect on the yield and stereoselectivity of the reaction.

Stereochemical Course and Mechanistic Implications

The stereochemical outcome of a reaction provides deep insights into its mechanism. In the synthesis of hexahydroindolizines, which often contain multiple stereocenters, controlling the stereochemistry is paramount.

Concerted vs. Stepwise Mechanisms: The stereospecificity of a reaction can often distinguish between a concerted and a stepwise mechanism. A concerted reaction, such as a [3+2] cycloaddition that proceeds through a single transition state, is typically stereospecific, meaning the stereochemistry of the reactant directly determines the stereochemistry of the product. A stepwise reaction, which involves discrete intermediates, may allow for bond rotation and loss of stereochemical information, leading to a mixture of diastereomers.

Transition State Conformations: The diastereoselectivity of many cyclization reactions is determined by the relative energies of competing diastereomeric transition states. For example, in an intramolecular aldol (B89426) or Mannich reaction leading to the hexahydroindolizine ring system, the precursor can adopt different chair-like or boat-like transition state conformations. Steric and electronic factors will favor one conformation over the others, leading to the preferential formation of one diastereomer.

Chiral Catalysis: The use of chiral catalysts is a powerful strategy for achieving enantioselective synthesis. A chiral catalyst can create a chiral environment around the reactants, leading to a diastereomeric relationship between the transition states for the formation of the two enantiomers. This energy difference results in one enantiomer being formed in excess. For example, a chiral phosphoric acid catalyst can be used to control the stereochemistry of an intramolecular aza-Michael addition to form a key pyrrolidine (B122466) intermediate en route to an indolizidinone.

The study of these mechanistic aspects is an ongoing endeavor that continues to refine our understanding of chemical reactivity and enables the design of more efficient and elegant syntheses of complex molecules like this compound.

Advanced Spectroscopic and Structural Characterization of Hexahydroindolizine Architectures

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For hexahydroindolizine architectures, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous stereochemical assignment. ipb.pt

¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the 2,3,5,6,7,8-hexahydroindolizine framework. slideshare.netoatext.com The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) in the ¹H NMR spectrum offer insights into the dihedral angles between adjacent protons, which is a key aspect of stereochemistry. ipb.pt

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on solvent and substitution.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
2 1.5 - 1.7 25 - 30
3 1.8 - 2.0 50 - 55
5 2.8 - 3.0 55 - 60
6 1.6 - 1.8 20 - 25
7 1.4 - 1.6 22 - 27
8 2.5 - 2.7 45 - 50

2D NMR Techniques for Stereochemical Elucidation: Two-dimensional NMR experiments are indispensable for establishing the relative stereochemistry of the chiral centers in hexahydroindolizine derivatives.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, helping to trace the connectivity of the proton network within the molecule. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining stereochemistry. They detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. The presence or absence of NOE/ROE cross-peaks provides definitive evidence for the relative configuration of substituents and the conformation of the fused ring system. ipb.ptrsc.orgresearchgate.netiranchembook.ir

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of a compound with high accuracy. kobv.de By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. miamioh.edursc.org For this compound, HRMS would be used to confirm its molecular formula of C₈H₁₅N.

Fragmentation Analysis: In addition to providing an accurate molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information that can corroborate the proposed structure. The fragmentation pattern of the hexahydroindolizine core would be expected to involve characteristic cleavages of the saturated rings. raco.catresearchgate.net

Interactive Data Table: Expected HRMS Fragmentation of this compound

Fragment Ion Proposed Structure
[M-H]⁺ Loss of a hydrogen radical
[M-CH₃]⁺ Loss of a methyl radical (if substituted)
[M-C₂H₅]⁺ Loss of an ethyl radical from the six-membered ring

X-ray Crystallography for Definitive Stereochemical and Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. nih.gov By diffracting X-rays off a single crystal of a this compound derivative, a detailed electron density map can be generated. This map reveals the precise spatial arrangement of all atoms, providing definitive proof of the molecule's connectivity, bond lengths, bond angles, and, most importantly, its relative and absolute stereochemistry. rsc.org For chiral hexahydroindolizine derivatives, crystallographic analysis using anomalous dispersion can determine the absolute configuration of each stereocenter.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical techniques are essential for studying chiral molecules. nih.gov Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. These methods are particularly useful for:

Assessing Enantiomeric Purity: The magnitude of the ECD or ORD signal is directly proportional to the enantiomeric excess of the sample. nih.gov

Assigning Absolute Configuration: By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral hexahydroindolizine can often be determined. nih.govdtu.dkdtu.dkmdpi.com

Interactive Data Table: Application of Chiroptical Spectroscopy to Hexahydroindolizine

Technique Information Obtained
Electronic Circular Dichroism (ECD) Enantiomeric purity, absolute configuration (with computational support)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.comamericanpharmaceuticalreview.comnih.gov For the this compound core, these techniques would be used to identify the characteristic vibrations of the C-H, C-N, and C-C bonds within the saturated heterocyclic system. mdpi.come-bookshelf.deresearchgate.net While the spectra of the parent hexahydroindolizine may be relatively simple, IR and Raman are particularly valuable for identifying the presence of additional functional groups in its derivatives. nih.govresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
C-H stretch (aliphatic) 2850 - 3000
C-N stretch 1020 - 1250

Theoretical and Computational Studies of 2,3,5,6,7,8 Hexahydroindolizine

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of 2,3,5,6,7,8-hexahydroindolizine is central to understanding its reactivity and properties. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The HOMO represents the ability of the molecule to donate electrons, and its energy level is related to the ionization potential. For a saturated system like this compound, the HOMO is expected to be localized on the nitrogen atom due to its lone pair of electrons. The LUMO, conversely, indicates the ability to accept electrons, and its energy is related to the electron affinity. In this molecule, the LUMO would likely be distributed across the anti-bonding orbitals of the C-N and C-C bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For a saturated heterocyclic amine like this compound, a relatively large HOMO-LUMO gap would be anticipated, characteristic of a stable, saturated system.

Illustrative Data Table for HOMO-LUMO Analysis: (Note: The following values are hypothetical and serve to illustrate the typical output of a DFT calculation at a common level of theory, such as B3LYP/6-31G)*

ParameterEnergy (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy2.0Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap8.5Energy difference between HOMO and LUMO, indicating chemical stability.

Conformational Analysis and Preferred Geometries

Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating its rotatable bonds and calculating the energy of each resulting conformer. This process identifies the most stable, low-energy conformations. For this compound, the most stable conformer is expected to feature a chair-like conformation for the six-membered ring and an envelope or twist conformation for the five-membered ring, which minimizes unfavorable steric interactions. The relative energies of different conformers determine their population at a given temperature, governed by the Boltzmann distribution.

Illustrative Data Table for Conformational Analysis: (Note: The following data is hypothetical and for illustrative purposes only)

ConformerSix-Membered Ring ConformationFive-Membered Ring ConformationRelative Energy (kcal/mol)
1 ChairEnvelope0.00 (Most Stable)
2 ChairTwist1.2
3 Twist-BoatEnvelope4.5
4 BoatTwist6.8

Quantum Chemical Calculations of Stability, Strain, and Reactivity Parameters

Quantum chemical calculations provide quantitative insights into the stability, strain, and reactivity of this compound. The total electronic energy calculated for the optimized geometry is a measure of its thermodynamic stability. Ring strain can be estimated by comparing the energy of the molecule with that of an analogous acyclic, strain-free reference compound.

Reactivity parameters, often referred to as conceptual DFT descriptors, can be calculated from the HOMO and LUMO energies. These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are valuable for predicting how the molecule will behave in chemical reactions.

Illustrative Data Table for Reactivity Parameters: (Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 6.1 and are for illustrative purposes.)

Reactivity ParameterValue (eV)Formula
Chemical Potential (μ)-2.25(EHOMO + ELUMO) / 2
Chemical Hardness (η)4.25(ELUMO - EHOMO) / 2
Global Softness (S)0.2351 / (2η)
Electrophilicity Index (ω)0.596μ2 / (2η)

Structure-Property Relationship Studies for Non-Biological Attributes

Theoretical studies can establish relationships between the molecular structure of this compound and its non-biological physical and chemical properties. For instance, the calculated molecular polarizability and dipole moment can be correlated with its solubility in different solvents and its behavior in an electric field.

Furthermore, computational models can predict properties such as boiling point, density, and refractive index based on the molecular structure. While these predictions are often empirical, they are guided by quantum chemical calculations of molecular descriptors. By systematically modifying the structure of this compound in silico (e.g., by adding substituents) and recalculating these properties, a quantitative structure-property relationship (QSPR) model can be developed. Such models are valuable for designing new molecules with desired physical characteristics.

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, which is invaluable for their experimental characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predicted spectra can aid in the assignment of experimental NMR data and in distinguishing between different isomers.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum shows characteristic peaks for different functional groups and vibrational modes (e.g., C-H stretching, C-N stretching, and ring deformation modes), which can be compared with experimental IR spectra for structural confirmation.

Illustrative Data Table for Predicted Spectroscopic Data: (Note: The following data is hypothetical and represents a selection of key predicted values.)

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (C adjacent to N)55-65 ppm
¹H NMRChemical Shift (H on C adjacent to N)2.5-3.5 ppm
IRC-H Stretching Frequency2850-2960 cm⁻¹
IRC-N Stretching Frequency1100-1200 cm⁻¹

Retrosynthetic Strategies and Complex Target Synthesis Utilizing the Hexahydroindolizine Scaffold

Retrosynthetic Disconnection Analysis of Complex Indolizidine Alkaloids (as model systems)

Retrosynthetic analysis is a powerful tool for deconstructing a complex target molecule into simpler, commercially available starting materials. When applied to indolizidine alkaloids, this process often identifies the hexahydroindolizine skeleton as a key strategic intermediate. A common disconnection approach involves breaking the C-N and C-C bonds of the bicyclic system, leading to acyclic or monocyclic precursors.

For instance, in the retrosynthesis of the simple indolizidine alkaloid, tashiromine, the target molecule can be disconnected at the C8a-N bond and the C1-C2 bond of the hexahydroindolizine core. This leads to a substituted pyrrolidine (B122466) precursor, which can be further simplified to readily available starting materials. researchgate.netnih.gov One notable approach involves an intramolecular addition of an allylsilane to an N-acyliminium ion to construct the indolizidine skeleton. taylorfrancis.com This strategy highlights the hexahydroindolizine as a central building block that is assembled during the synthetic sequence.

Another illustrative example is the retrosynthesis of indolizidine 209B. A key disconnection can be made at the C5-C6 and C8-C8a bonds, revealing a substituted piperidine (B6355638) derivative as a key intermediate. This piperidine can then be traced back to simpler chiral precursors. This type of analysis underscores the importance of strategically identifying the hexahydroindolizine core within the target and planning its construction from either a pyrrolidine or piperidine-based precursor.

A generalized retrosynthetic scheme for many indolizidine alkaloids often involves the disconnection of the five-membered ring from the six-membered ring, or vice versa, highlighting the hexahydroindolizine as a convergent point in the synthetic plan.

Design of Convergent and Divergent Synthetic Routes to Polycyclic Systems

The construction of polycyclic systems incorporating the hexahydroindolizine scaffold can be approached through either convergent or divergent strategies, each with its own set of advantages.

Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate that is elaborated into a variety of different target molecules. The hexahydroindolizine scaffold is an ideal starting point for divergent synthesis due to the potential for functionalization at multiple positions. For example, a common hexahydroindolizine core can be selectively functionalized at the C1, C2, C3, C5, C6, C7, or C8 positions to generate a library of structurally diverse analogs. This strategy is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships. A versatile method for the divergent and diastereoselective synthesis of polyhydroxylated indolizidines has been established, demonstrating the utility of this approach.

Synthetic StrategyDescriptionAdvantages
Convergent Independent synthesis of complex fragments followed by late-stage coupling.High overall yields, efficiency for complex targets, parallel synthesis.
Divergent Elaboration of a common intermediate into multiple target molecules.Rapid generation of molecular diversity, ideal for structure-activity relationship studies.

Total Synthesis of Architecturally Complex Natural Products Containing the Hexahydroindolizine Motif

The versatility of the hexahydroindolizine scaffold is demonstrated in the numerous total syntheses of architecturally complex natural products. Two prominent examples are the syntheses of (±)-tashiromine and (–)-indolizidine 209D.

Total Synthesis of (±)-Tashiromine: Tashiromine is a structurally simple indolizidine alkaloid that has been a popular target for synthetic chemists. researchgate.netnih.govtaylorfrancis.com One concise and stereoselective total synthesis of racemic tashiromine utilizes an olefin cross-metathesis reaction to construct a key cyclization precursor. researchgate.netnih.gov This precursor then undergoes an acid-induced cyclization, involving the intramolecular addition of an allylsilane to an N-acyliminium ion, to form the desired hexahydroindolizine core with high diastereoselectivity. researchgate.netnih.gov Subsequent functional group manipulations complete the synthesis. researchgate.netnih.gov

Total Synthesis of (–)-Indolizidine 209D: The synthesis of (–)-indolizidine 209D showcases a different approach to the construction of the hexahydroindolizine skeleton. A rhodium-catalyzed [2+2+2] cycloaddition between a terminal alkyne and an alkenyl isocyanate has been employed to efficiently construct a 5-alkyl indolizinone intermediate. nih.gov This key intermediate, which contains the hexahydroindolizine core, is then elaborated through a series of stereoselective reductions to afford the natural product. nih.gov This synthesis is notable for its efficiency and the novel application of the [2+2+2] cycloaddition in natural product synthesis. nih.gov

The syntheses of phenanthroindolizidine alkaloids, such as (±)-tylophorine and (±)-antofine, further illustrate the strategic importance of the hexahydroindolizine motif in the construction of more complex, polycyclic aromatic alkaloids. nih.govnih.gov

Fragment Coupling, Annulation, and Late-Stage Functionalization Approaches

Modern synthetic methodologies have provided powerful tools for the construction and functionalization of the hexahydroindolizine scaffold.

Fragment Coupling: As mentioned in the context of convergent synthesis, the coupling of pre-synthesized fragments is a powerful strategy. This can involve the formation of either C-C or C-N bonds to complete the bicyclic system. For example, the coupling of a chiral pyrrolidine derivative with a functionalized side chain via nucleophilic substitution or cross-coupling reactions can be a key step in the synthesis of substituted hexahydroindolizines.

Annulation Reactions: Annulation, or ring-forming, reactions are particularly effective for constructing the hexahydroindolizine core. A variety of annulation strategies have been developed, including:

[3+2] Cycloadditions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. In the context of hexahydroindolizine synthesis, this can be used to construct the pyrrolidine ring onto a pre-existing six-membered ring precursor.

[4+2] Cycloadditions (Diels-Alder Reactions): This powerful reaction can be used to form the six-membered ring of the hexahydroindolizine scaffold.

Aza-Prins Cyclization: This reaction provides a route to functionalized indolizidine systems through the cyclization of 2-allylpyrrolidines.

Radical Cyclizations: Intramolecular radical cyclizations have also been employed to forge the bicyclic ring system of indolizidine alkaloids. taylorfrancis.com

Late-Stage Functionalization: Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.gov This strategy is highly valuable for the rapid diversification of natural product scaffolds and for the synthesis of analogs for biological evaluation. C-H functionalization reactions are a particularly powerful tool for LSF, allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. While specific examples of LSF directly on the 2,3,5,6,7,8-hexahydroindolizine scaffold are emerging, the principles have been widely applied to other saturated nitrogen heterocycles and hold great promise for the future of indolizidine alkaloid synthesis and medicinal chemistry.

Emerging Applications and Future Directions in 2,3,5,6,7,8 Hexahydroindolizine Research

Application as Privileged Scaffolds in Advanced Material Science (e.g., optoelectronics, dyes, sensors)

The rigid, fused bicyclic structure of the 2,3,5,6,7,8-hexahydroindolizine moiety provides an excellent platform for the development of novel materials with specific optoelectronic properties. The electron-rich nature of the indolizine (B1195054) ring system can be fine-tuned through substitution, allowing for the creation of materials with tailored energy levels for applications in organic electronics.

In the realm of dyes , the hexahydroindolizine scaffold can be incorporated into larger conjugated systems to create molecules that absorb and emit light at various wavelengths. These dye-doped liquid crystal sensors can be used for biomolecule immunodetection. nih.gov For instance, the development of fluorescent dyes based on complex heterocyclic systems is a burgeoning area of research. nih.gov These dyes can be designed to have high quantum yields and photostability, making them suitable for use in advanced imaging techniques and as components in dye-sensitized solar cells.

Furthermore, the ability to introduce specific functional groups onto the hexahydroindolizine core makes it an attractive candidate for the development of chemical sensors . By attaching a receptor unit that selectively binds to a target analyte, changes in the photophysical properties of the hexahydroindolizine fluorophore upon binding can be used for detection. For example, sensors for metal ions can be designed by incorporating chelating moieties that, upon binding a metal, induce a change in fluorescence. nih.gov This principle can be extended to the detection of various other analytes, opening up possibilities in environmental monitoring and medical diagnostics.

Application AreaKey Features of Hexahydroindolizine ScaffoldPotential Impact
Optoelectronics Rigid, tunable electronic propertiesDevelopment of new organic semiconductors and light-emitting materials.
Dyes Extended conjugation, photostabilityCreation of novel fluorescent probes and materials for solar energy conversion. nih.govnih.gov
Sensors Functionalizable for selective recognitionAdvancements in diagnostic tools and environmental monitoring. nih.gov

Design and Synthesis of Chemical Probes and Tags for Research Tools

The unique structural characteristics of the this compound scaffold make it a valuable component in the design of chemical probes and tags for biological research. These tools are essential for visualizing and understanding complex biological processes at the molecular level.

By attaching a fluorescent reporter group to the hexahydroindolizine core, researchers can create fluorescent tags to label and track biomolecules such as proteins and nucleic acids within living cells. artmolecule.fr The choice of fluorophore and the point of attachment on the hexahydroindolizine scaffold can be varied to optimize the photophysical properties of the resulting probe, such as its brightness, photostability, and sensitivity to the local environment.

Moreover, the hexahydroindolizine framework can be incorporated into the design of chemical probes that target specific enzymes or receptors. researchgate.net For instance, derivatives of hexahydroindolizine can be synthesized to mimic the structure of a natural ligand, allowing them to bind to the active site of an enzyme. By including a reporter group or a reactive moiety, these probes can be used to study enzyme activity, identify new drug targets, or develop novel therapeutic agents. The search for new bioactive molecules is a significant challenge, and the use of natural product-inspired scaffolds like hexahydroindolizine can help focus the discovery process on biologically relevant areas of chemical space. nih.gov

Research ToolDesign StrategyExample Application
Fluorescent Tags Covalent attachment of a fluorophore to the hexahydroindolizine scaffold. artmolecule.frLive-cell imaging of protein localization and dynamics.
Chemical Probes Incorporation of the hexahydroindolizine core into a molecule designed to interact with a specific biological target. researchgate.netActivity-based protein profiling to identify new enzyme inhibitors.

Development of Next-Generation Synthetic Methodologies for Efficiency and Selectivity

The advancement of research involving the this compound scaffold heavily relies on the development of efficient and selective synthetic methods. While classical approaches exist, the focus of modern synthetic chemistry is on creating more sustainable and atom-economical routes to this important heterocyclic system.

Furthermore, the development of stereoselective syntheses is crucial for accessing enantiomerically pure hexahydroindolizine derivatives, which is often a prerequisite for their use in biological applications. The use of chiral catalysts or auxiliaries in reactions such as the Favorskii rearrangement of substituted piperidines is being explored to achieve high levels of enantioselectivity. mdpi.com

Synthetic ApproachKey AdvantagesRepresentative Reaction
Cascade Reactions Increased efficiency, reduced waste, step economy.Annulation of 2-formylpiperidine and 1,3-dicarbonyls. nih.gov
Stereoselective Synthesis Access to enantiomerically pure compounds for biological studies.Asymmetric Favorskii rearrangement. mdpi.com
Catalyst-Free Synthesis Milder reaction conditions, reduced environmental impact.One-pot synthesis of related acridine (B1665455) diones. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methodologies for this compound with flow chemistry and automated synthesis platforms represents a significant step towards the rapid and efficient production of libraries of derivatives for high-throughput screening.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for straightforward scaling up. nih.govflinders.edu.au The synthesis of the hexahydroindolizine core and its subsequent derivatization can be adapted to flow systems, allowing for the on-demand production of specific compounds. nih.govsoci.org This is particularly beneficial for generating compound libraries for drug discovery or materials science research. syrris.com

Automated synthesis platforms , which combine robotic handling of reagents with computer-controlled reaction execution, can be used to prepare a large number of hexahydroindolizine analogs with minimal manual intervention. beilstein-journals.org These platforms can be programmed to perform a variety of reactions, enabling the systematic exploration of the chemical space around the hexahydroindolizine scaffold. drugtargetreview.com The data generated from the high-throughput synthesis and screening of these libraries can be used to build structure-activity relationship (SAR) models, accelerating the discovery of new functional molecules. biosolveit.de

TechnologyBenefits for Hexahydroindolizine SynthesisFuture Outlook
Flow Chemistry Enhanced control, safety, and scalability. nih.govsoci.orgDevelopment of multi-step flow syntheses for complex hexahydroindolizine derivatives. flinders.edu.au
Automated Synthesis High-throughput library generation, rapid SAR exploration. syrris.combeilstein-journals.orgIntegration with artificial intelligence for de novo design and synthesis of novel compounds. drugtargetreview.com

Exploration of New Chemical Space through Derivatization and Scaffold Hybridization

The exploration of new chemical space by modifying the this compound scaffold through derivatization and hybridization with other molecular frameworks is a key strategy for discovering novel compounds with unique properties. nih.govnih.gov

Derivatization involves the introduction of various functional groups at different positions of the hexahydroindolizine ring system. This allows for the fine-tuning of the steric and electronic properties of the molecule, which can have a profound impact on its biological activity or material properties. The systematic exploration of different substitution patterns can lead to the identification of "hot spots" on the scaffold that are critical for a particular function. rsc.org

Scaffold hybridization involves combining the hexahydroindolizine core with other known pharmacophores or privileged structures to create hybrid molecules with potentially synergistic or novel activities. nih.govnih.gov This strategy has been successfully employed in drug discovery to develop multitarget ligands or to improve the pharmacokinetic properties of a lead compound. For example, a hexahydroindolizine moiety could be linked to a known enzyme inhibitor to create a bifunctional molecule that targets a new biological pathway.

StrategyApproachGoal
Derivatization Systematic introduction of diverse functional groups onto the hexahydroindolizine core.To map structure-activity relationships and optimize properties. rsc.org
Scaffold Hybridization Covalent linking of the hexahydroindolizine scaffold to other molecular fragments. nih.govnih.govTo create novel molecules with enhanced or synergistic functionalities.
Chemical Space Exploration Utilizing computational tools and diverse synthetic methods to access novel molecular architectures. biosolveit.denih.govTo discover unprecedented biological activities and material properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3,5,6,7,8-hexahydroindolizine derivatives, and how are reaction conditions optimized?

  • Methodological Answer: A common approach involves palladium-catalyzed arylation or heteroatom insertion. For example, 3-aryl-8-oxo-tetrahydroindolizines are synthesized via Pd-catalyzed coupling of aryl halides with indolizinone precursors, using ligands like XPhos and bases such as Cs₂CO₃ in toluene at 110°C . Optimization includes adjusting catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reaction time (12–24 hrs) to improve yields (70–93%). Post-reduction steps (e.g., NaBH₄) may further modify substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., δ2.26–2.63 ppm for methylene groups) and confirms regiochemistry .
  • HRMS: Validates molecular formulas (e.g., [M+H]⁺ peaks matching calculated masses within 2 ppm error) .
  • IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for 8-oxo derivatives) .

Q. How is the molecular geometry of this compound derivatives determined?

  • Methodological Answer: X-ray crystallography is critical. For example, (5S,8aS,9S)-9-hydroxy-5-methyl-hexahydrothienoindolizinium iodide was structurally resolved, revealing chair conformations in bicyclic frameworks and hydrogen-bonding networks stabilizing the crystal lattice .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar hexahydroindolizines be resolved?

  • Methodological Answer: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For instance, in 3-(4-cyanophenyl)-8-oxo-tetrahydroindolizine, HSQC confirmed correlations between δ7.55–7.72 ppm aromatic protons and their carbons, distinguishing para-substitution patterns . Computational tools (DFT) may predict shifts for ambiguous assignments .

Q. What strategies improve yield in multi-step syntheses of hexahydroindolizine-based pharmaceuticals like Ipidacrine Hydrochloride?

  • Methodological Answer: Key steps:

  • Intermediate Purification: Flash chromatography (silica gel, EtOAc/hexane gradients) isolates intermediates (e.g., 6,7-dihydroindolizin-8-one) with >95% purity .
  • Acid-Base Workup: Hydrochloride salts (e.g., Ipidacrine HCl hydrate) are precipitated via HCl titration, enhancing crystallinity and yield (98%) .

Q. How do substituents on the indolizine core influence bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer: SAR studies reveal:

  • Electron-Withdrawing Groups (NO₂, CN): Enhance binding to targets like GAA activators by increasing electrophilicity (e.g., 3-(4-cyanophenyl) derivatives show IC₅₀ < 1 µM) .
  • Hydrophobic Moieties (aryl, alkyl): Improve membrane permeability, as seen in millipede-derived hexahydroindolizine alkaloids with defensive bioactivity .

Q. What analytical challenges arise in quantifying trace impurities in hexahydroindolizine APIs?

  • Methodological Answer: LC-MS/MS with HILIC columns separates polar impurities (e.g., midazolam analogs) detected at <0.1% levels. Method validation follows ICH Q2(R1) guidelines, ensuring linearity (R² > 0.995) and precision (RSD < 2%) .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported melting points for hexahydroindolizine derivatives?

  • Methodological Answer: Variations may stem from polymorphic forms or hydration states. For example, 3-(1-naphthyl)-8-oxo-tetrahydroindolizine (mp 155–156°C) should be recrystallized from EtOAc/hexane (1:3) to ensure consistent purity . Differential Scanning Calorimetry (DSC) confirms thermal stability .

Q. Why do catalytic systems for indolizine synthesis fail reproducibility across labs?

  • Methodological Answer: Trace oxygen/moisture deactivate Pd catalysts. Rigorous degassing (N₂ sparging) and anhydrous solvents (e.g., toluene over molecular sieves) are essential. Catalyst pre-activation with ligands (e.g., XPhos, 1.2 eq) improves consistency .

Tables

Table 1: Representative this compound Derivatives and Characterization Data

CompoundYield (%)Melting Point (°C)Key NMR Shifts (δ, ppm)Reference
3-Phenyl-8-oxo-5a70168–1697.55–7.72 (m, aromatic H)
3-(4-Cyanophenyl)-5b93168–1697.55 (td, J=1.7, 8.1 Hz)
Ipidacrine HCl Hydrate98N/AN/A (pharmaceutical grade)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.